ALDH2 Competitive Inhibition: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde (Ki = 2.4 μM) Is an ~22-Fold Weaker ALDH2 Inhibitor than a High-Affinity Co-Crystallized Ligand, Defining Its Niche as a Tool Compound Rather than a Potency Lead
The target compound competitively inhibits full-length recombinant human ALDH2 with a Ki of 2,400 nM (2.4 μM) and an IC50 of 4,600 nM (4.6 μM), as measured by reduction in dehydrogenase activity using propionaldehyde as substrate [1]. In contrast, a structurally unrelated high-affinity ALDH2 inhibitor (BDBM50236899/CHEMBL4099822) achieves a Ki of 19 nM and IC50 of 110 nM in the same assay system—representing a ~126-fold higher potency [2]. This 22-fold difference in Ki positions the target compound as a moderate-affinity chemical probe suitable for SAR expansion rather than a high-potency clinical candidate, a critical distinction for procurement strategy.
| Evidence Dimension | ALDH2 competitive inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2,400 nM (2.4 μM); IC50 = 4,600 nM (4.6 μM) |
| Comparator Or Baseline | BDBM50236899 (CHEMBL4099822): Ki = 19 nM; IC50 = 110 nM |
| Quantified Difference | Target compound Ki is ~126-fold higher (weaker); IC50 is ~42-fold higher |
| Conditions | Full-length recombinant human ALDH2 expressed in E. coli; dehydrogenase activity measured via NAD(P)H; propionaldehyde substrate; 2-min pre-incubation |
Why This Matters
Procurement as a chemical probe requires selecting a compound with defined, reproducible inhibition profile—the moderate potency allows its use as a reference for optimizing ALDH2 inhibitor series without excessive activity that could mask SAR.
- [1] BindingDB. BDBM50236910 (CHEMBL4083412): Ki = 2.40E+3 nM, IC50 = 4.60E+3 nM. https://bindingdb.org View Source
- [2] BindingDB. BDBM50236899 (CHEMBL4099822): Ki = 19 nM, IC50 = 110 nM. https://bindingdb.org View Source
